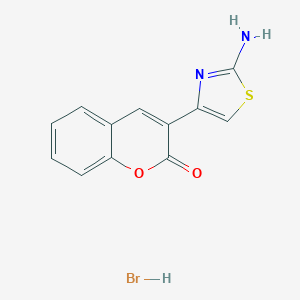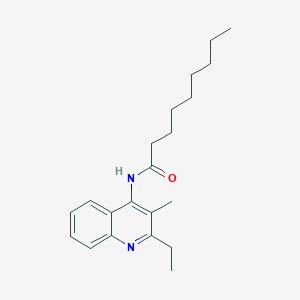![molecular formula C17H18N2O3 B376957 1,10-Dimethyl-3,8-diaza-5,6-benzotricyclo[6.3.1.1~3,10~]tridec-5-ene-4,7,11-trione CAS No. 162710-42-1](/img/structure/B376957.png)
1,10-Dimethyl-3,8-diaza-5,6-benzotricyclo[6.3.1.1~3,10~]tridec-5-ene-4,7,11-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,14-Dimethyl-3,12-diazatetracyclo[10311~3,14~0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione is a complex organic compound characterized by its unique tetracyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Dimethyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione typically involves multi-step organic reactions. One common approach is the condensation of specific precursors under controlled conditions, followed by cyclization and functional group modifications. The reaction conditions often require precise temperature control, the use of catalysts, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,14-Dimethyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,14-Dimethyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,14-Dimethyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,14-Diethyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione
- 4,10-Dinitro-2,6,8,12-tetraoxa-4,10-diazatetracyclo[5.5.0.0(3,11).0(5,9)]dodecane
Uniqueness
1,14-Dimethyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione is unique due to its specific structural features and the presence of multiple functional groups that allow for diverse chemical reactivity and potential applications. Its tetracyclic framework provides a rigid structure that can be exploited in the design of new molecules with specific properties.
Eigenschaften
CAS-Nummer |
162710-42-1 |
|---|---|
Molekularformel |
C17H18N2O3 |
Molekulargewicht |
298.34g/mol |
IUPAC-Name |
1,14-dimethyl-3,12-diazatetracyclo[10.3.1.13,14.05,10]heptadeca-5,7,9-triene-4,11,15-trione |
InChI |
InChI=1S/C17H18N2O3/c1-16-7-18-9-17(2,15(16)22)10-19(8-16)14(21)12-6-4-3-5-11(12)13(18)20/h3-6H,7-10H2,1-2H3 |
InChI-Schlüssel |
WBNSAIACXDIXGW-UHFFFAOYSA-N |
SMILES |
CC12CN3CC(C1=O)(CN(C2)C(=O)C4=CC=CC=C4C3=O)C |
Kanonische SMILES |
CC12CN3CC(C1=O)(CN(C2)C(=O)C4=CC=CC=C4C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-Hydroxy-2-methyl-1-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B376874.png)

![1-[5-methoxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B376877.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)hexadecanamide](/img/structure/B376879.png)
![4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B376880.png)
![1,3-bis[(E)-2-phenylethenyl]benzene](/img/structure/B376881.png)



![2-[2-(1-heptylpyridin-4(1H)-ylidene)ethylidene]malononitrile](/img/structure/B376888.png)
![2-[2-(1-allylpyridin-4(1H)-ylidene)ethylidene]malononitrile](/img/structure/B376889.png)


![N-(4-nitrobenzylidene)-4-{4-[(4-nitrobenzylidene)amino]phenoxy}aniline](/img/structure/B376896.png)
